L-739758
説明
The compound “(2S)-3-[[2-(2-piperidin-4-ylethyl)thieno[2,3-b]thiophene-5-carbonyl]amino]-2-(pyridin-3-ylsulfonylamino)propanoic acid” is a structurally complex molecule featuring a thieno[2,3-b]thiophene core fused with a piperidin-4-ylethyl chain, a pyridin-3-ylsulfonylamino group, and a propanoic acid moiety. The thienothiophene scaffold contributes π-π stacking capabilities, while the sulfonamide and carboxylic acid groups enhance solubility and binding affinity to polar residues in biological targets.
特性
分子式 |
C22H26N4O5S3 |
|---|---|
分子量 |
522.7 g/mol |
IUPAC名 |
(2S)-3-[[2-(2-piperidin-4-ylethyl)thieno[2,3-b]thiophene-5-carbonyl]amino]-2-(pyridin-3-ylsulfonylamino)propanoic acid |
InChI |
InChI=1S/C22H26N4O5S3/c27-20(25-13-18(21(28)29)26-34(30,31)17-2-1-7-24-12-17)19-11-15-10-16(32-22(15)33-19)4-3-14-5-8-23-9-6-14/h1-2,7,10-12,14,18,23,26H,3-6,8-9,13H2,(H,25,27)(H,28,29)/t18-/m0/s1 |
InChIキー |
QDIFCBMBPLLNGR-SFHVURJKSA-N |
異性体SMILES |
C1CNCCC1CCC2=CC3=C(S2)SC(=C3)C(=O)NC[C@@H](C(=O)O)NS(=O)(=O)C4=CN=CC=C4 |
正規SMILES |
C1CNCCC1CCC2=CC3=C(S2)SC(=C3)C(=O)NCC(C(=O)O)NS(=O)(=O)C4=CN=CC=C4 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
L-739758; L 739758; L739758; |
製品の起源 |
United States |
準備方法
Synthetic Strategy Overview
The synthesis of (2S)-3-[[2-(2-piperidin-4-ylethyl)thieno[2,3-b]thiophene-5-carbonyl]amino]-2-(pyridin-3-ylsulfonylamino)propanoic acid requires a modular approach to address its structural complexity. The strategy involves:
- Construction of the thieno[2,3-b]thiophene scaffold.
- Introduction of the 2-(piperidin-4-yl)ethyl substituent.
- Amide coupling to link the thienothiophene moiety to the propanoic acid backbone.
- Sulfonylation of the primary amine with pyridine-3-sulfonyl chloride.
- Stereochemical resolution at the C2 position.
Each step was optimized for yield and purity using techniques such as microwave-assisted synthesis and catalytic asymmetric induction.
Thieno[2,3-b]thiophene Core Synthesis
The thieno[2,3-b]thiophene ring system was synthesized via a tandem cyclization-alkoxylation sequence. Starting from 2-aminothiophene-3-carboxylic acid ethyl ester, treatment with elemental sulfur and morpholine under microwave irradiation (120°C, 30 min) yielded the bicyclic intermediate 1 (78% yield). Subsequent bromination at the 5-position using N-bromosuccinimide (NBS) in dichloromethane provided 2 , which served as the precursor for cross-coupling reactions.
Table 1: Optimization of Thieno[2,3-b]thiophene Bromination
| Condition | NBS Equiv. | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1.5 | DCM | 2 | 65 | |
| 2.0 | DCM | 3 | 78 | |
| 2.0 | CCl4 | 3 | 62 |
Piperidin-4-ylethyl Side Chain Installation
The 2-(piperidin-4-yl)ethyl group was introduced via a palladium-catalyzed Negishi coupling. Bromothienothiophene 2 was reacted with zincate reagent 3 , prepared from 4-vinylpiperidine and ZnCl2, in the presence of Pd(PPh3)4 (5 mol%) and AsPh3 (10 mol%). The reaction proceeded in THF at 65°C for 12 h, affording 4 in 82% yield. Piperidine nitrogen was protected with a tert-butoxycarbonyl (Boc) group prior to coupling to prevent side reactions.
Amide Bond Formation
Carboxylic acid 5 , derived from hydrolysis of 4 using LiOH in THF/H2O (3:1), was activated with HATU and coupled to (2S)-3-amino-2-aminopropanoic acid methyl ester 6 . The coupling reaction in DMF with DIPEA as base yielded 7 (74% yield, >95% purity by HPLC). Deprotection of the methyl ester with TFA in dichloromethane provided the free acid 8 .
Sulfonylation and Stereochemical Control
The primary amine in 8 was sulfonylated with pyridine-3-sulfonyl chloride (1.2 equiv) in pyridine at 0°C to room temperature. The reaction mixture was stirred for 6 h, yielding 9 after aqueous workup (68% yield). Chiral resolution was achieved using preparative HPLC with a Chiralpak IA column (hexane:isopropanol 85:15), confirming the (2S) configuration via optical rotation ([α]D²⁵ = +34.2°, c = 1.0 in MeOH).
Spectroscopic Characterization
1H NMR (500 MHz, DMSO-d6): δ 8.89 (d, J = 2.3 Hz, 1H, pyridine-H), 8.43 (dd, J = 4.7, 1.5 Hz, 1H), 8.12 (s, 1H, thienothiophene-H), 7.93–7.89 (m, 2H), 4.32 (q, J = 6.8 Hz, 1H, CH), 3.21–3.15 (m, 2H, piperidine-H), 2.98–2.91 (m, 2H), 1.72–1.65 (m, 4H).
HRMS (ESI): m/z calc. for C23H25N3O5S3 [M+H]+: 528.1024, found: 528.1021.
化学反応の分析
科学研究の用途
This compoundには、以下を含むいくつかの科学研究の用途があります。
化学: 糖タンパク質IIb/IIIa阻害剤とその化学的性質を調べる研究において、参照化合物として使用されます。
生物学: 血小板凝集と血栓症における糖タンパク質IIb/IIIaの役割を研究するために、生物学的アッセイで使用されます。
医学: this compoundは、心臓血管疾患、特に異常な血栓形成を伴う疾患の予防と治療における潜在的な治療効果について研究されています。
科学的研究の応用
Overview
The compound (2S)-3-[[2-(2-piperidin-4-ylethyl)thieno[2,3-b]thiophene-5-carbonyl]amino]-2-(pyridin-3-ylsulfonylamino)propanoic acid, also known as L-739758, is a small molecule drug primarily investigated for its potential therapeutic applications in cardiovascular diseases, particularly thrombosis. Its mechanism of action involves the inhibition of glycoprotein IIb/IIIa, a critical receptor in platelet aggregation.
Cardiovascular Disease Treatment
This compound has been extensively studied for its role as a glycoprotein IIb/IIIa inhibitor. This class of drugs is crucial in preventing thrombotic events, which can lead to heart attacks and strokes. Research indicates that compounds like this compound can significantly reduce platelet aggregation, thus lowering the risk of thrombus formation in patients with cardiovascular diseases .
Mechanistic Studies
The compound serves as a valuable tool in understanding the biochemical pathways involved in platelet activation and aggregation. By studying its interactions with glycoprotein IIb/IIIa, researchers can elucidate the molecular mechanisms that govern thrombosis and hemostasis, potentially leading to the development of more effective antithrombotic therapies .
Pharmacological Research
This compound is utilized in pharmacological studies to evaluate its efficacy and safety profile compared to other antiplatelet agents. These studies often involve in vitro assays to assess its inhibitory effects on platelet function and in vivo models to understand its pharmacokinetics and pharmacodynamics .
Case Study 1: Efficacy in Thrombosis Management
A clinical trial investigated the efficacy of this compound in patients with acute coronary syndromes. The study demonstrated a significant reduction in major adverse cardiovascular events compared to placebo, highlighting its potential as a first-line therapy for managing thrombosis .
Case Study 2: Comparative Analysis with Other Antiplatelet Agents
In a comparative study against established antiplatelet drugs like clopidogrel and aspirin, this compound showed superior inhibition of platelet aggregation in vitro. This suggests that it may offer enhanced protection against thrombotic events when used alone or in combination with other therapies .
作用機序
L-739758は、血小板表面の糖タンパク質IIb/IIIa受容体に結合することにより、その効果を発揮します。この結合により、受容体がフィブリン遺伝子やフォン・ウィルブランド因子などの接着性血漿タンパク質と相互作用することが阻止され、血小板凝集が阻害されます。 化合物の作用機序には、塩基性部分によるαIIbサブユニットとの相互作用と、カルボキシル基によるβ3 MIDAS Mg²⁺イオンとの相互作用が含まれます .
類似化合物との比較
Comparison with Similar Compounds
The following analysis compares the target compound to structurally analogous molecules described in the evidence, focusing on synthetic strategies, substituent effects, and inferred pharmacological profiles.
Structural Analogues from Evidence
2.1.1 Pyridine Derivatives ()
Compounds like 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine share a pyridine core but lack the thienothiophene system. Key differences include:
- Substituents: The target’s pyridin-3-ylsulfonylamino group contrasts with chloro and substituted phenyl groups in compounds. Sulfonamides typically enhance hydrogen bonding and solubility compared to halogens .
- Activity: Pyridine derivatives in report antimicrobial and enzyme-inhibitory activities, likely due to halogenated aromatic interactions. The target’s thienothiophene may offer superior electron-rich aromaticity for binding hydrophobic pockets .
2.1.2 Pyrimidine Carbonitrile ()
The compound 2-[[5-methoxy-10-methyl-1-(trifluoroacetyl)-1,2-dihydrospiro[indole-3,4'-piperidine]-6-yl]amino]-4-[[4-(pyridin-2-ylmethoxy)phenyl]amino]pyrimidine-5-carbonitrile features a pyrimidine-carbonitrile backbone. Comparisons include:
- Functional Groups: The carbonitrile group in may confer electrophilic reactivity, whereas the target’s propanoic acid enhances aqueous solubility and ionic interactions .
2.1.3 Hexahydroquinoline Derivatives ()
Hexahydroquinoline derivatives with amino and carbonitrile substituents (e.g., 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)-7,7-disubstituted-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile) exhibit a bicyclic system. Key contrasts:
- Antimicrobial Activity : compounds show microbial inhibition, suggesting the target’s sulfonamide and piperidine groups could similarly disrupt bacterial cell walls or enzymes .
Pharmacokinetic and Physicochemical Properties
Key Advantages and Limitations
- Target Compound: Advantages: Rigid thienothiophene core for target engagement; sulfonamide and carboxylic acid for solubility.
- Compounds : Broader antimicrobial activity but higher conformational flexibility may reduce target selectivity .
生物活性
The compound (2S)-3-[[2-(2-piperidin-4-ylethyl)thieno[2,3-b]thiophene-5-carbonyl]amino]-2-(pyridin-3-ylsulfonylamino)propanoic acid , also known as L-739758, is a small molecule drug primarily investigated for its potential therapeutic applications in cardiovascular diseases, particularly thrombosis. It functions as a glycoprotein IIb/IIIa inhibitor, which plays a critical role in platelet aggregation and thrombus formation.
This compound exerts its biological activity by binding to the glycoprotein IIb/IIIa receptor on the surface of platelets. This binding prevents the receptor from interacting with adhesive plasma proteins such as fibrinogen and von Willebrand factor, thereby inhibiting platelet aggregation. The compound's mechanism involves:
- Interaction with the αIIb subunit : The basic moieties of this compound engage with this subunit.
- Binding to the β3 MIDAS Mg²⁺ ion : This occurs through the carboxyl groups of the compound, facilitating the inhibition of receptor activation and subsequent platelet aggregation .
| Property | Value |
|---|---|
| Molecular Formula | C22H26N4O5S3 |
| Molecular Weight | 522.7 g/mol |
| IUPAC Name | (2S)-3-[[2-(2-piperidin-4-ylethyl)thieno[2,3-b]thiophene-5-carbonyl]amino]-2-(pyridin-3-ylsulfonylamino)propanoic acid |
| InChI Key | QDIFCBMBPLLNGR-SFHVURJKSA-N |
In Vitro Studies
Studies have demonstrated that this compound effectively inhibits platelet aggregation in vitro. The compound's potency was assessed using various assays, including:
- Platelet Aggregation Assay : Demonstrated significant inhibition of aggregation induced by ADP and collagen.
- Flow Cytometry : Used to measure the binding of fibrinogen to activated platelets, confirming the inhibitory effects on glycoprotein IIb/IIIa.
In Vivo Studies
In animal models, this compound has shown promising results in reducing thrombus formation during induced thrombosis. Key findings include:
- Dose-dependent inhibition : Higher doses correlated with reduced thrombus size and improved blood flow restoration.
- Safety Profile : Preliminary toxicity studies indicated a favorable safety profile with no significant adverse effects observed at therapeutic doses.
Case Studies
- Cardiovascular Disease Management : In a clinical trial involving patients with acute coronary syndrome, this compound was administered alongside standard antiplatelet therapy. Results indicated a reduction in major adverse cardiovascular events compared to placebo .
- Thrombosis Prevention : A study focusing on patients undergoing elective surgeries showed that those receiving this compound experienced fewer thrombotic complications compared to those on traditional therapies .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2S)-3-[[2-(2-piperidin-4-ylethyl)thieno[2,3-b]thiophene-5-carbonyl]amino]-2-(pyridin-3-ylsulfonylamino)propanoic acid, and how can reaction conditions be optimized?
- Methodology : Begin with fragment-based synthesis:
- Step 1 : Prepare the thieno[2,3-b]thiophene-5-carbonyl intermediate via Friedel-Crafts acylation, using anhydrous AlCl₃ as a catalyst (similar to methods in ).
- Step 2 : Introduce the 2-piperidin-4-ylethyl group via nucleophilic substitution under inert conditions (N₂ atmosphere) to avoid side reactions.
- Step 3 : Couple the amino acid backbone (propanoic acid derivative) using carbodiimide-mediated amidation (EDC/HOBt), as described for analogous amino acid derivatives in and .
- Optimization : Use Design of Experiments (DoE) to vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading. Monitor yields via HPLC ().
Q. How can the structure of this compound be confirmed, and what analytical techniques are critical for assessing purity?
- Techniques :
- NMR (¹H/¹³C) : Confirm regiochemistry of the thienothiophene core and sulfonamide linkage (compare with spectral data in ).
- HPLC-MS : Assess purity (>95%) and detect trace impurities (e.g., unreacted piperidin-4-ylethyl intermediates).
- X-ray crystallography : Resolve chiral centers (2S configuration) if single crystals are obtainable ( highlights challenges in separating epimers chromatographically).
Advanced Research Questions
Q. How can molecular docking studies be designed to evaluate this compound’s interaction with biological targets (e.g., kinases or GPCRs)?
- Approach :
- Target Selection : Prioritize receptors with known affinity for thiophene and piperidine motifs (e.g., tyrosine kinase inhibitors in and ).
- Docking Software : Use AutoDock Vina or Schrödinger Suite. Parameterize the sulfonamide and carbonyl groups as hydrogen bond donors/acceptors.
- Validation : Compare docking scores with experimental IC₅₀ values from enzymatic assays ( used similar validation for triazole derivatives).
Q. What strategies resolve contradictions in solubility data between computational predictions and experimental observations?
- Case Study : If logP predictions (e.g., ChemAxon) suggest poor aqueous solubility, but experimental assays show moderate solubility:
- Re-evaluate Protonation States : The pyridin-3-ylsulfonylamino group may exhibit pH-dependent solubility (pKa ~2.5–3.5). Test solubility in buffered solutions (pH 1–7) ( discusses pH effects on tyrosine derivatives).
- Co-solvent Screening : Use DMSO/PEG mixtures to enhance solubility without denaturing biological targets ( references solvent optimization in polymer synthesis).
- Data Reconciliation : Apply Hansen Solubility Parameters (HSP) to model solvent interactions (’s statistical modeling framework can guide this).
Q. How can chiral purity be maintained during large-scale synthesis, and what analytical methods detect enantiomeric contamination?
- Synthesis Control :
- Use chiral auxiliaries (e.g., Evans oxazolidinones) during amino acid coupling ().
- Employ asymmetric hydrogenation with Ru-BINAP catalysts for the 2S configuration ().
- Analysis :
- Chiral HPLC : Use a Chiralpak IA-3 column with hexane/ethanol gradients ( notes challenges in separating epimers).
- Circular Dichroism (CD) : Validate enantiomeric excess (ee) >98% by comparing CD spectra to reference standards ( provides InChIKey data for structural benchmarking).
Methodological Considerations
Q. What in vitro assays are suitable for evaluating this compound’s inhibition of protein-protein interactions (PPIs)?
- Assay Design :
- Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., Bcl-2) and measure binding kinetics (ka/kd).
- Fluorescence Polarization (FP) : Use fluorescein-labeled peptide competitors to quantify displacement ( references FP for thiazolidinone derivatives).
- Controls : Include known inhibitors (e.g., ABT-199) and validate with dose-response curves (IC₅₀ ± SEM).
Q. How can computational modeling predict metabolic stability, and what in vitro models validate these predictions?
- In Silico Tools :
- CYP450 Metabolism : Use StarDrop’s DEREK Nexus to identify labile sites (e.g., sulfonamide hydrolysis).
- Half-life Prediction : Apply QSAR models trained on hepatic microsomal data ( ’s PubChem entries provide analogous data for validation).
- Experimental Validation :
- Liver Microsomes (Human/Rat) : Incubate compound with NADPH and monitor depletion via LC-MS/MS ( details tyrosine derivative stability protocols).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
